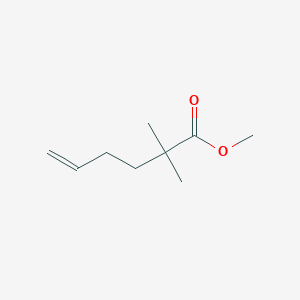

Methyl 2,2-dimethyl-5-hexenoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Selective O-methylation of Phenol with Dimethyl Carbonate over X-zeolites

This research focused on the selective O-methylation of phenol using dimethyl carbonate in the vapor phase over alkali ion exchanged X-zeolites. The study suggested the involvement of basic sites in the O-methylation process, achieving a 76% yield of anisole with a 93% selectivity over NaX at 553 K (Zi-hua Fu & Ono, 1993).

Ortho-Selective Methylation of Phenol Catalyzed by CeO2-MgO Prepared by Citrate Process

This study explored the vapor-phase alkylation of phenol with methanol over CeO2-MgO catalysts prepared using a molten mixture of corresponding nitrates and citric acid. The catalysts exhibited impressive performance and selectivities to the sum of o-cresol and 2,6-xylenol higher than 98% (S. Sato, Koizumi, & Nozaki, 1998).

Applications in Organic Synthesis

Regio- and Stereo-Selectivity in the Reaction of Methyl 4,5-Epoxy-2-Hexenoate with Methylcopper Reagents

The study delved into the reaction of 4,5-epoxy-2-hexenoate with various methylcopper reagents, observing predominant production of the γ-methylated product via SN2 process, and α-methylated product via SN2' process. The research provided insights into regio- and stereoselectivities and discussed the results based on CNDO/2 calculations (Toshiro Ibuk et al., 1989).

Stereoselective Synthesis of Side Chain-Functionalized Tetrahydropyrans from 5-Hexenols

The research highlighted the stereoselective conversion of 5-hexenols into various 2-methyltetrahydropyran derivatives using molecular oxygen and fluoro-substituted cobalt(II) bis-(β-diketonate) complexes. The method extended to intermolecular alkene/alkanol cross-coupling and multi-component reactions, providing valuable insights into the synthesis of α-tetrahydropyranyl-2-methyl succinates (P. Fries, Müller, & Hartung, 2014).

作用機序

The mechanism of action for “Methyl 2,2-dimethyl-5-hexenoate” is not clear as it’s not a commonly studied compound. For similar compounds like “Dimethyl fumarate”, it’s believed that the mode of action involves both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways, which lead to an anti-inflammatory immune response .

特性

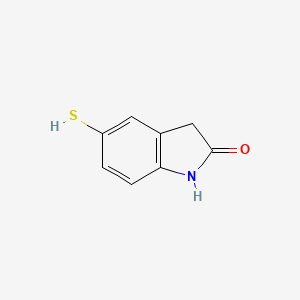

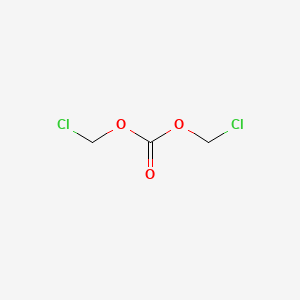

IUPAC Name |

methyl 2,2-dimethylhex-5-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-5-6-7-9(2,3)8(10)11-4/h5H,1,6-7H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHVPYPQVAXHFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2-dimethyl-5-hexenoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2646227.png)

![2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide](/img/structure/B2646228.png)

![1-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2646234.png)

![7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine,dihydrochloride](/img/structure/B2646239.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2646242.png)